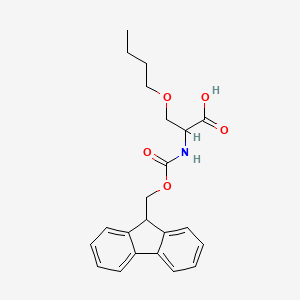

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The compound features a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the β-carbon (C3) of the propanoic acid backbone, which distinguishes it from other Fmoc-protected amino acids. This alkyl ether group imparts unique steric and electronic properties, influencing solubility, reactivity, and applications in peptide design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU, DIPEA in DMF.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the serine residue is incorporated without any side reactions .

Scientific Research Applications

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for serine residues.

Biological Studies: Investigating the role of serine in various biological processes.

Medicinal Chemistry: Developing peptide-based drugs.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide bond formation . The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue throughout the synthesis process .

Comparison with Similar Compounds

The following comparison focuses on structurally related Fmoc-protected β-substituted propanoic acid derivatives, categorized by substituent type (e.g., aryl, alkyl, sulfur-containing). Data are synthesized from the provided evidence, emphasizing molecular properties, synthetic utility, and functional differences.

Alkoxy-Substituted Derivatives

Alkoxy groups at the β-position modulate lipophilicity and steric bulk, impacting peptide solubility and coupling efficiency.

Key Trends :

- Longer alkyl chains (e.g., butoxy vs.

- Steric bulk may reduce coupling efficiency during SPPS, necessitating optimized reaction conditions.

Aryl-Substituted Derivatives

Aryl groups introduce aromaticity and electronic effects, enabling π-π interactions and targeted binding.

Key Trends :

- Halogenated aryl groups (e.g., Cl, F) improve metabolic stability and binding affinity in drug candidates .

- Bulky substituents (e.g., naphthyl) require polar solvents (e.g., DMF) for solubility and may hinder SPPS coupling .

Sulfur-Containing Derivatives

Thioether and sulfanyl groups enhance nucleophilicity and metal-binding capacity.

Key Trends :

- Sulfur-containing derivatives enable site-specific modifications (e.g., disulfide bridges, bioconjugation) .

- Azide-functionalized analogs are critical for "click chemistry" applications in peptide-drug conjugates .

Other Functionalized Derivatives

Biological Activity

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 71989-33-8, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO5 |

| Molecular Weight | 383.44 g/mol |

| CAS Number | 71989-33-8 |

| Purity | 96% |

Synthesis

This compound is synthesized through various methods, including peptide coupling reactions and bioconjugation techniques. The synthesis often involves the use of protecting groups to ensure selectivity during the formation of peptide bonds. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a temporary protecting group for amino acids during solid-phase peptide synthesis.

The biological activity of this compound primarily revolves around its function as a peptide analog. It has been studied for its potential role in modulating biological pathways related to insulin signaling and glucose metabolism, making it a candidate for diabetes treatment. Research indicates that compounds with similar structures can influence incretin signaling pathways, which are crucial in regulating blood sugar levels.

Case Studies

- Incretin Analog Studies : A study published in a patent (WO2021034815A1) discusses the synthesis and evaluation of incretin analogs that include this compound as an intermediate. These analogs showed promise in enhancing insulin secretion in response to glucose levels, indicating their potential utility in treating Type 2 diabetes .

- Peptide Conjugation : In experiments involving dual-drug candidates for diabetes treatment, this compound was used to create conjugates aimed at improving bioavailability and targeting specific tissues. The studies demonstrated that such conjugates could effectively enhance therapeutic outcomes in diabetic models .

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

- Insulin Sensitization : Compounds structurally related to this compound have been shown to improve insulin sensitivity in animal models .

- Neuroprotective Effects : There is emerging evidence suggesting that incretin mimetics may have neuroprotective effects, potentially linking this compound to treatments for neurodegenerative diseases .

Properties

IUPAC Name |

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYBFPJWSCJJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.